molecular formula C18H22N4O3 B7436191 [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone

[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone

Cat. No. B7436191
M. Wt: 342.4 g/mol
InChI Key: KUTDWHJRRLRKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone, also known as MAQ, is a chemical compound that has gained attention in recent years due to its potential applications in the field of scientific research. MAQ is a synthetic compound that has been developed using various methods, and has been found to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has also been found to inhibit the activity of various transcription factors, which play a role in the expression of genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone in lab experiments is its ability to inhibit the growth of cancer cells, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the study of other diseases, such as arthritis and cardiovascular disease. However, one of the limitations of using [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone. One direction is the development of more efficient and cost-effective synthesis methods, which may make it more accessible for researchers. Another direction is the study of the mechanism of action of [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone, which may lead to the development of more targeted therapies for cancer and other diseases. Additionally, the study of the biochemical and physiological effects of [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone may lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone involves the reaction between 4-(methylamino)quinazoline and 3-(oxolan-2-yl)morpholine-4-carboxylic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has been found to have potential applications in the field of scientific research, particularly in the study of cancer and other diseases. [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has been shown to have anti-tumor activity, and has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. [4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone has also been found to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of other diseases, such as arthritis and cardiovascular disease.

properties

IUPAC Name

[4-(methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-19-17-13-5-4-12(9-14(13)20-11-21-17)18(23)22-6-8-24-10-15(22)16-3-2-7-25-16/h4-5,9,11,15-16H,2-3,6-8,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTDWHJRRLRKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CC(=C2)C(=O)N3CCOCC3C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone

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